molecular formula C10H16O3 B6171686 8-oxaspiro[4.5]decane-2-carboxylic acid CAS No. 1517163-18-6

8-oxaspiro[4.5]decane-2-carboxylic acid

Cat. No. B6171686
CAS RN: 1517163-18-6
M. Wt: 184.2
InChI Key:
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Description

8-oxaspiro[4.5]decane-2-carboxylic acid (8-OSDCA) is an organic acid that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. 8-OSDCA is a cyclic dicarboxylic acid that is found in a variety of natural and synthetic compounds, and it has been used as a building block for the synthesis of many different molecules.

Scientific Research Applications

8-oxaspiro[4.5]decane-2-carboxylic acid has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a building block for the synthesis of a variety of molecules, including polymers and other materials. It has also been used as a catalyst for the synthesis of chiral compounds. 8-oxaspiro[4.5]decane-2-carboxylic acid has also been studied for its potential applications in drug delivery systems, as it can be used to form polymeric nanoparticles that can be used to deliver drugs to a specific target. Additionally, 8-oxaspiro[4.5]decane-2-carboxylic acid has been studied for its potential as a drug itself, as it has been found to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 8-oxaspiro[4.5]decane-2-carboxylic acid is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes is thought to reduce inflammation and may also reduce the growth of certain types of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-oxaspiro[4.5]decane-2-carboxylic acid have been studied extensively. In animal studies, 8-oxaspiro[4.5]decane-2-carboxylic acid has been found to reduce inflammation and pain, as well as to reduce the growth of certain types of cancer cells. Additionally, 8-oxaspiro[4.5]decane-2-carboxylic acid has been found to have anti-oxidant and anti-aging properties, as well as to be an effective anti-microbial agent.

Advantages and Limitations for Lab Experiments

The main advantage of using 8-oxaspiro[4.5]decane-2-carboxylic acid in lab experiments is that it is a relatively inexpensive and easy-to-use compound. Additionally, 8-oxaspiro[4.5]decane-2-carboxylic acid is a relatively safe compound and has a low toxicity. The main limitation of using 8-oxaspiro[4.5]decane-2-carboxylic acid in lab experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict the effects of using the compound in different experiments.

Future Directions

There are a number of potential future directions for 8-oxaspiro[4.5]decane-2-carboxylic acid research. These include further study of its potential applications in drug delivery systems, as well as further study of its potential as an anti-inflammatory, anti-cancer, and anti-aging agent. Additionally, further study of its mechanism of action could lead to the development of more effective and targeted treatments. Finally, further study of its potential applications in materials science could lead to the development of new and improved materials.

Synthesis Methods

8-oxaspiro[4.5]decane-2-carboxylic acid can be synthesized through a variety of methods. The most common method is the reaction of 1,4-dichloro-2-butene with ethyl bromoacetate to form 8-oxaspiro[4.5]decane-2-carboxylic acid. This reaction is conducted in the presence of a base, such as sodium hydroxide, and the product is isolated by distillation. Other methods of synthesis include the reaction of cyclopentadiene and ethyl bromoacetate, as well as the reaction of 1,4-dichloro-2-butene and ethyl chloroacetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-oxaspiro[4.5]decane-2-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Ethyl acetoacetate", "Methanol", "Sodium methoxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium nitrite", "Sulfuric acid", "Sodium sulfite", "Sodium carbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ethyl acetoacetate in the presence of sodium methoxide and methanol to form 6-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophene.", "Step 2: The above product is treated with hydrochloric acid to form 6-chlorocarbonyl-4,5,6,7-tetrahydro-1-benzothiophene.", "Step 3: The above product is reacted with sodium bicarbonate and sodium hydroxide to form 6-carbonyl-4,5,6,7-tetrahydro-1-benzothiophene.", "Step 4: The above product is treated with bromine to form 6-bromo-4,5,6,7-tetrahydro-1-benzothiophene.", "Step 5: The above product is reduced with sodium borohydride in the presence of acetic acid to form 6-hydroxymethyl-4,5,6,7-tetrahydro-1-benzothiophene.", "Step 6: The above product is reacted with sodium nitrite and sulfuric acid to form 6-nitroso-4,5,6,7-tetrahydro-1-benzothiophene.", "Step 7: The above product is reduced with sodium sulfite in the presence of sodium carbonate to form 6-amino-4,5,6,7-tetrahydro-1-benzothiophene.", "Step 8: The above product is reacted with sodium hydroxide and acetic acid to form 8-oxaspiro[4.5]decane-2-carboxylic acid.", "Step 9: The above product is purified and isolated to obtain the final product." ] }

CAS RN

1517163-18-6

Product Name

8-oxaspiro[4.5]decane-2-carboxylic acid

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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